molecular formula C6H7NO2 B14001641 1-(Cyanomethyl)cyclopropanecarboxylic acid CAS No. 1785081-65-3

1-(Cyanomethyl)cyclopropanecarboxylic acid

Cat. No.: B14001641
CAS No.: 1785081-65-3
M. Wt: 125.13 g/mol
InChI Key: GROPGZSACKAOTO-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C6H7NO2 It is characterized by a cyclopropane ring substituted with a cyanomethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyanomethyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopropanecarboxylic acid derivatives with cyanomethyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using diazo compounds or ylides. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyanomethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Cyanomethyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in cyclopropane ring-opening reactions.

    Biology: The compound is studied for its potential biological activity and as a model compound in biochemical research.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)cyclopropanecarboxylic acid involves its interaction with various molecular targets. The compound can undergo cyclopropane ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

  • Cyclopropanecarboxylic acid
  • 1-Aminocyclopropanecarboxylic acid
  • 1-Cyanocyclopropanecarboxylic acid

Comparison: 1-(Cyanomethyl)cyclopropanecarboxylic acid is unique due to the presence of both a cyanomethyl group and a carboxylic acid group on the cyclopropane ring.

Properties

IUPAC Name

1-(cyanomethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-4-3-6(1-2-6)5(8)9/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROPGZSACKAOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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